molecular formula C20H20F3N3O2 B2467062 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1207042-94-1

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2467062
CAS No.: 1207042-94-1
M. Wt: 391.394
InChI Key: MSCCVRCIRGDUKP-UHFFFAOYSA-N
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Description

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. One common route may include:

    Formation of the pyrrolidine derivative: Starting with a suitable precursor, the pyrrolidine ring is introduced through cyclization reactions.

    Introduction of the oxo group: Oxidation reactions are employed to introduce the oxo group at the desired position.

    Coupling with phenyl derivatives: The intermediate is then coupled with phenyl derivatives using reagents like trifluoromethylphenyl isocyanate under controlled conditions to form the final urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-Oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-3-(3-(trifluoromethyl)phenyl)urea: can be compared with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of the trifluoromethyl group and the pyrrolidine ring, which may confer unique biological activity and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c21-20(22,23)15-4-3-5-17(13-15)25-19(28)24-16-8-6-14(7-9-16)12-18(27)26-10-1-2-11-26/h3-9,13H,1-2,10-12H2,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSCCVRCIRGDUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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